2-(4-Acetylphenyl)-6-chlorobenzoic acid
Description
2-(4-Acetylphenyl)-6-chlorobenzoic acid is a benzoic acid derivative characterized by two distinct substituents: a 4-acetylphenyl group (CH₃CO-C₆H₄-) at position 2 and a chlorine atom at position 6 on the benzoic acid backbone. This compound combines electron-withdrawing (acetyl and chlorine) groups, which influence its physicochemical properties, such as solubility, melting point, and reactivity. The SHELX software suite, widely used for small-molecule crystallography, may aid in resolving its structure, particularly for confirming substituent positions and intermolecular interactions .
Properties
IUPAC Name |
2-(4-acetylphenyl)-6-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9(17)10-5-7-11(8-6-10)12-3-2-4-13(16)14(12)15(18)19/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBBWMRFOYBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689787 | |
| Record name | 4'-Acetyl-3-chloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-72-3 | |
| Record name | 4'-Acetyl-3-chloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)-6-chlorobenzoic acid typically involves the following steps:
Friedel-Crafts Acylation: This reaction introduces the acetyl group to the benzene ring. The reaction is carried out using acetyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenyl)-6-chlorobenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-(4-Carboxyphenyl)-6-chlorobenzoic acid.
Reduction: 2-(4-Hydroxyphenyl)-6-chlorobenzoic acid.
Substitution: 2-(4-Methoxyphenyl)-6-chlorobenzoic acid.
Scientific Research Applications
2-(4-Acetylphenyl)-6-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)-6-chlorobenzoic acid involves its interaction with various molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-acetylphenyl)-6-chlorobenzoic acid with structurally related compounds, focusing on molecular weight, substituent effects, and physical properties.
Table 1: Comparison of Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Key Solvents) | Key Substituents |
|---|---|---|---|---|---|
| 2-(4-Acetylphenyl)-6-chloro-BA* | C₁₅H₁₁ClO₃ | 286.70 (calculated) | ~130–160 (estimated) | Moderate in ethanol, ether | 4-acetylphenyl, 6-Cl |
| 2-(4-Chlorobenzoyl)-benzoic acid (c63) | ClC₆H₄COC₆H₄COOH | 260.68 | 150 | s alc, bz, eth | 4-chlorobenzoyl, H |
| 4-Chlorobenzyl alcohol (c66) | ClC₆H₄CH₂OH | 142.59 | 72 | v s alc, eth | 4-Cl, -CH₂OH |
| 4-Chlorobenzylamine (c68) | ClC₆H₄CH₂NH₂ | 141.60 | 215 | — | 4-Cl, -CH₂NH₂ |
Notes:
- *BA = Benzoic acid. Estimated values for 2-(4-acetylphenyl)-6-chloro-BA are based on structural analogs.
- Data for c63, c66, and c68 sourced from .
Key Comparisons:
Molecular Weight and Substituents: The acetyl group in 2-(4-acetylphenyl)-6-chloro-BA increases its molecular weight (286.70 g/mol) compared to c63 (260.68 g/mol). 150°C for c63) . Chlorobenzyl derivatives (c66, c68) exhibit significantly lower molecular weights due to simpler substituents (-CH₂OH, -CH₂NH₂), but their melting points vary widely (72°C for c66 vs. 215°C for c68), reflecting differences in hydrogen-bonding capacity .
Solubility: The acetyl group enhances lipophilicity, likely improving solubility in organic solvents (e.g., ethanol, ether) compared to c63, which already shows good solubility in alcohol and benzene . Polar substituents in c66 (-CH₂OH) and c68 (-CH₂NH₂) confer higher aqueous solubility, but these are absent in the target compound.
Reactivity: The carboxylic acid group in 2-(4-acetylphenyl)-6-chloro-BA enables salt formation or esterification, similar to c63. However, the acetyl group may participate in keto-enol tautomerism or act as a site for nucleophilic attack, distinguishing it from chlorobenzoyl derivatives . Chlorobenzylamines (c68) exhibit basicity due to the -NH₂ group, a feature absent in the target compound.
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